molecular formula C7H9N3O4 B11898941 (R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol

Cat. No.: B11898941
M. Wt: 199.16 g/mol
InChI Key: VMQVWUMZNJQPJV-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol (CAS 1541204-49-2) is a chiral nitroimidazo-oxazine derivative of significant interest in medicinal chemistry and infectious disease research. This compound serves as a key synthetic intermediate in the development of novel anti-tuberculosis (TB) agents, a class exemplified by the clinical candidate PA-824 . These nitroimidazo-oxazines are valuable for their unique ability to target both actively replicating and non-replicating, hypoxic populations of Mycobacterium tuberculosis , which may contribute to shortening TB therapy duration . The mechanism of action for this class involves bioreductive activation by a specific bacterial deazaflavin-dependent nitroreductase (Ddn), leading to the generation of bactericidal nitrogen species . The stereochemistry at the chiral center is critical, as the (R)-configuration is a key determinant for optimal activity and efficient enzymatic activation . With a molecular formula of C7H9N3O4 and a molecular weight of 199.16 g/mol, this compound is offered for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Please note that this item may be temporarily out of stock; contact us for availability.

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

[(7R)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl]methanol

InChI

InChI=1S/C7H9N3O4/c11-4-5-1-2-9-3-6(10(12)13)8-7(9)14-5/h3,5,11H,1-2,4H2/t5-/m1/s1

InChI Key

VMQVWUMZNJQPJV-RXMQYKEDSA-N

Isomeric SMILES

C1CN2C=C(N=C2O[C@H]1CO)[N+](=O)[O-]

Canonical SMILES

C1CN2C=C(N=C2OC1CO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol typically involves a multi-step process. One common method starts with the preparation of the imidazo[2,1-b][1,3]oxazine core, followed by the introduction of the nitro group and the methanol moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazo[2,1-b][1,3]oxazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, ®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound is explored for its potential use in materials science. Its unique chemical properties may make it suitable for the development of new materials with specific characteristics, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of ®-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxazin ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to specific effects such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nitroimidazooxazines and nitroimidazole-oxazolidinone conjugates. Below is a comparative analysis with key analogues:

Compound Structural Features Biological Activity Key Findings
(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol 7-(R)-hydroxymethyl, nitroimidazooxazine core Antitubercular, antibacterial (anaerobes) MICs against M. tuberculosis H37Rv: 0.07–0.15 µg/mL; synergistic activity in conjugates .
Pretomanid (PA-824) 6-(S)-trifluoromethoxybenzyloxy, nitroimidazooxazine core Antitubercular (kills both replicating and dormant M. tuberculosis) MIC: 0.07 µg/mL; activates via nitroreductase Ddn .
Delamanid 6-nitroimidazooxazole core Antitubercular (blocks mycolic acid synthesis) MIC: 0.006–0.024 µg/mL; effective against multidrug-resistant TB .
Compound 19a (conjugate) (R)-hydroxymethyl linked to oxazolidinone via pyridine Dual-acting (nitroimidazole and oxazolidinone activity) MIC against linezolid-resistant M. tuberculosis: 0.18 µg/mL .
7-Methyl analogue (17b) 7-methyl substituent Reduced solubility but enhanced metabolic stability Lower MICs in lipophilic environments; potential for CNS penetration .
Carbamate derivatives (47–56) Hydroxymethyl converted to carbamates Improved activity against multidrug-resistant M. tuberculosis MIC90: 0.18–1.63 µM; 1-log reduction in mycobacterial burden in macrophages vs. pretomanid .

Key Comparisons

Activity Against Resistant Strains Conjugates like 19a combine the nitroimidazole’s bactericidal activity with oxazolidinone’s ribosomal inhibition, showing 4–8× greater potency than linezolid against resistant M. tuberculosis (MIC: 0.18 µg/mL vs. 4.80 µg/mL for linezolid) . The parent compound’s hydroxymethyl group enables carbamate derivatives (e.g., 47–56) to maintain activity against pretomanid-resistant strains (MIC90: <0.5 µM) by bypassing nitroreductase dependence .

Stereochemical Influence

  • The R-configuration at position 7 enhances target engagement compared to the S-enantiomer, as seen in SAR studies of pretomanid analogues .
  • Racemic intermediates (e.g., 17a ) require chiral resolution to isolate the active R-form, which adds complexity to synthesis .

Pharmacokinetic Properties

  • The 7-methyl analogue (17b ) exhibits higher lipophilicity (clogP ~1.2) than the hydroxymethyl derivative (clogP ~0.5), improving blood-brain barrier penetration but reducing aqueous solubility .
  • Carbamate derivatives (e.g., 47 ) balance lipophilicity and solubility, achieving 41% oral bioavailability in preclinical models .

Mechanistic Divergence

  • Unlike pretomanid, which requires activation by deazoflavin-dependent nitroreductase (Ddn), certain conjugates (e.g., 19a ) exhibit Ddn-independent activity, broadening their utility against resistant strains .

Q & A

Q. What synthetic methodologies are recommended for preparing (R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Nitroimidazole Core Formation : Reacting 2-nitroimidazole precursors with oxazine-forming reagents under anhydrous conditions (e.g., THF at -78°C) using catalysts like NaH or n-butyl lithium .
  • Stereochemical Control : Chiral resolution via chiral HPLC or asymmetric synthesis to isolate the (R)-enantiomer, critical for biological activity .
  • Purification : Column chromatography (silica gel or reverse-phase C18 columns) and recrystallization to achieve >95% purity, verified by LC-MS and UPLC-PDA .

Q. How is the structural identity and purity of the compound confirmed?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra validate the imidazooxazine core, nitro group position, and stereochemistry at the 7-position .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks) with <5 ppm mass accuracy .
  • Purity Assessment : UPLC-ELSD/PDA systems with BEH C18 columns quantify impurities; purity ≥95% is required for pharmacological studies .

Q. What in vitro models are used to evaluate its antimycobacterial activity?

  • Mycobacterium tuberculosis (Mtb) Assays : Minimum Inhibitory Concentration (MIC) testing against H37Rv (wild-type) and multidrug-resistant (MDR) strains under aerobic and hypoxic conditions .
  • Intracellular Efficacy : Infection of THP-1 macrophages with Mtb, followed by compound treatment and CFU reduction analysis over 7 days .

Advanced Research Questions

Q. How does stereochemistry at the 7-position influence antitubercular potency?

The (R)-configuration is critical for binding to the bacterial nitroreductase Ddn, which activates the prodrug. Comparative studies show:

  • (R)-isomer : 10-fold lower MIC (e.g., 40 nM vs. 400 nM for (S)-isomer) against replicating Mtb due to optimal spatial alignment in the enzyme active site .
  • Molecular Dynamics Simulations : Reveal preferential pseudoequatorial orientation of the hydroxymethyl group in the (R)-form, enhancing metabolic stability .

Q. What structure-activity relationship (SAR) insights guide modifications of the benzyloxy substituent?

  • Trifluoromethoxy (OCF3_3) : Enhances lipophilicity (logP ~2.5) and membrane permeability, improving intracellular accumulation .
  • Phenoxy vs. Cyclopropoxy Linkers : Phenoxy substituents increase anaerobic activity (MIC ~1.6 μM) by facilitating nitro radical anion stabilization, critical for non-replicating Mtb .
  • Amino vs. Ether Linkers : Replacing the 6-oxygen with nitrogen (e.g., 6-amino derivatives) improves solubility (e.g., >5 mg/mL in DMSO) without compromising potency .

Q. What is the role of the nitroimidazole pharmacophore in the compound’s mechanism of action?

  • Nitroreductase Activation : The nitro group undergoes Ddn-mediated reduction to generate cytotoxic nitrogen species (e.g., nitric oxide), disrupting mycobacterial ATP synthesis and lipid biosynthesis .
  • Metabolite Identification : LC-HRMS detects des-nitro metabolites in microsomal assays, correlating with bactericidal activity .

Q. How do physicochemical properties impact pharmacokinetic (PK) profiles?

  • Solubility : Poor aqueous solubility (<1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO:PEG 400, 1:4) for in vivo studies .
  • Metabolic Stability : Microsomal half-life (t1/2_{1/2}) of ~2 hours in human liver microsomes, with CYP3A4 as the primary metabolizing enzyme .
  • Plasma Protein Binding : >90% binding in murine models, requiring dose adjustments for unbound fraction efficacy .

Q. What resistance mechanisms are observed in Mtb against this compound?

  • Ddn Mutations : Missense mutations (e.g., Ddn Y126F) reduce nitroreductase activity, increasing MIC by 8–16-fold .
  • Efflux Pump Overexpression : Upregulation of Rv0849 efflux pump in resistant strains, reversible with verapamil co-administration .

Q. How does the compound perform in combination therapy regimens?

  • Synergy with Bedaquiline : Fractional Inhibitory Concentration Index (FICI) of 0.5 against MDR-Mtb, indicating additive effects .
  • PA-824 Analogues : Co-administration with pretomanid reduces required doses by 50% in murine models, mitigating hepatotoxicity .

Q. What computational tools predict binding modes and optimize derivatives?

  • QSAR Models : Four-feature models (e.g., lipophilicity, nitro group charge) correlate with MIC values (R2^2 = 0.89) .
  • Molecular Docking : Glide SP scoring identifies hydrogen bonds between the hydroxymethyl group and Ddn Tyr318, guiding enantiomer prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.